Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPKBRQZJGXOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-38-4 | |
| Record name | Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332099-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl diazoacetate under acidic conditions to form the thieno[3,2-b]pyrrole core. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The thieno[3,2-b]pyrrole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Ethyl 2-amino-4h-thieno[3,2-b]pyrrole-5-carboxylate.
Oxidation: Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-sulfoxide.
Reduction: Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-methanol.
Scientific Research Applications
Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate is primarily based on its ability to interact with biological macromolecules. The chlorine atom and the ester group facilitate binding to enzymes and receptors, leading to inhibition or modulation of their activity. For instance, derivatives of this compound have been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thienopyrrole carboxylates differ primarily in substituents at positions 2 and 4, as well as the ester group (methyl, ethyl, etc.). Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Properties
*Calculated based on molecular formulas.
Key Observations :
- Halogenated Derivatives: The chloro and bromo analogs (positions 2) exhibit distinct electronic effects.
- Ester Groups : Ethyl esters (e.g., target compound) offer greater lipophilicity than methyl esters, affecting solubility and bioavailability in drug design .
Challenges :
- Nitration: Nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate leads to mixtures at positions 2 and 6, complicating isolation .
Critical Insights :
- Semiconductors: Chloro-substituted thienopyrroles may outperform bromo analogs in electron mobility due to stronger electron-withdrawing effects .
- Drug Design : The ethyl ester group in the target compound balances lipophilicity and metabolic stability, making it favorable for prodrug strategies .
Biological Activity
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 332099-38-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C9H8ClNO2S
- Molecular Weight : 229.68 g/mol
- Purity : ≥95%
- Physical Form : Light-red to brown solid
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
1. Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial effects against several bacterial strains. For instance, it has shown significant inhibition against Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 50 | 29 |
| Escherichia coli | 75 | 25 |
In a comparative study, this compound demonstrated superior antibacterial activity compared to traditional antibiotics like tetracycline .
2. Antifungal Activity
The antifungal properties of this compound were assessed using the agar well diffusion method. It was found to be effective against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 100 | 30 |
| Aspergillus niger | 200 | 22 |
These results indicate that this compound possesses promising antifungal activity, warranting further exploration in clinical settings .
3. Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was evaluated against human tumor cell lines with the following results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may act as a potential lead for the development of new anticancer therapies .
The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with key metabolic pathways in bacteria and cancer cells, potentially by inhibiting specific enzymes or disrupting cellular functions.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A study published in MDPI reported that derivatives of this compound displayed high antibacterial activity against multi-drug resistant strains, emphasizing its potential as a novel antibiotic .
- Anticancer Research : Another research article detailed the cytotoxic effects of this compound on breast cancer cells, suggesting that it induces apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how can reaction conditions be optimized?
- Answer : A common method involves nucleophilic substitution using Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate as a precursor. For example, chlorination can be achieved by reacting the parent compound with chlorinating agents (e.g., POCl₃ or Cl₂) under controlled conditions. Alternatively, intermediate halogenation steps (e.g., using 4-chlorobenzyl bromide) have been reported with NaH in DMF at 60°C for 8 hours . Optimization includes monitoring reaction progress via TLC and using anhydrous conditions to minimize side reactions.
Q. How is structural characterization of this compound performed, and what analytical data are critical?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (~7.26–8.83 ppm), while carbonyl groups resonate at ~162–178 ppm .
- Mass spectrometry : Exact mass (195.0018 g/mol) confirms molecular formula (C₉H₉ClNO₂S) .
- Elemental analysis : Validates purity (>98%) and absence of residual solvents .
Q. What purification strategies are effective for isolating this compound?
- Answer : Silica gel column chromatography with ethyl acetate/hexane gradients is widely used . For complex mixtures (e.g., nitration byproducts), preparative HPLC or recrystallization from ethanol may improve yield and purity .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration or halogenation of the thieno[3,2-b]pyrrole core be addressed?
- Answer : Nitration at the 2- or 6-position of the thiophene ring is problematic due to competing pathways. A workaround involves installing directing groups (e.g., aldehydes) prior to nitration. For example, introducing an aldehyde moiety at the 6-position directs nitration to the desired 2-position . Computational modeling (DFT) can predict reactive sites to guide synthetic design .
Q. What strategies mitigate side reactions during Vilsmeier-Haack formylation of this compound?
- Answer : Side reactions (e.g., over-formylation) are minimized by:
- Using stoichiometric POCl₃/DMF at 0–5°C.
- Quenching the reaction with aqueous NaHCO₃ to prevent acid-mediated degradation .
- Monitoring intermediates via LC-MS to identify competing pathways .
Q. How does the electronic structure of the thieno[3,2-b]pyrrole system influence its reactivity in cross-coupling reactions?
- Answer : The electron-deficient thiophene ring facilitates Suzuki-Miyaura couplings with aryl boronic acids. However, the chloro substituent at the 2-position can sterically hinder Pd-catalyzed reactions. Optimizing ligand systems (e.g., XPhos) and using microwave-assisted heating (120°C, 30 min) enhance coupling efficiency .
Q. What computational tools are recommended for predicting the biological activity of derivatives?
- Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) correlate structural features (e.g., Cl substituent, carboxylate group) with targets like TGR5 receptors . QSAR studies using descriptors like logP and HOMO-LUMO gaps predict bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
